molecular formula C10H13N3 B11796462 2-(4-Methyl-1H-indazol-3-yl)ethanamine

2-(4-Methyl-1H-indazol-3-yl)ethanamine

Cat. No.: B11796462
M. Wt: 175.23 g/mol
InChI Key: AZIQDKTWNFAUDO-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole core followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. The methyl group is introduced through alkylation reactions, and the ethanamine side chain is added via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-Methyl-1H-indazol-3-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indazol-3-yl)ethanamine: Lacks the methyl group at the 4-position.

    2-(4-Chloro-1H-indazol-3-yl)ethanamine: Contains a chlorine atom instead of a methyl group.

    2-(4-Methyl-1H-indazol-3-yl)ethanol: Has a hydroxyl group instead of an amine group.

Uniqueness

2-(4-Methyl-1H-indazol-3-yl)ethanamine is unique due to the presence of the methyl group at the 4-position and the ethanamine side chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(4-methyl-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7-3-2-4-8-10(7)9(5-6-11)13-12-8/h2-4H,5-6,11H2,1H3,(H,12,13)

InChI Key

AZIQDKTWNFAUDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NNC(=C12)CCN

Origin of Product

United States

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